2-Methoxyethyl 2-methyl-5-{[4-(2-phenyl-1,3-oxazol-5-yl)benzyl]oxy}-1-benzofuran-3-carboxylate
Description
This compound is a benzofuran derivative featuring a methoxyethyl ester group at the 3-position and a substituted benzyloxy moiety at the 5-position of the benzofuran core. The benzyloxy group is further functionalized with a 2-phenyl-1,3-oxazol-5-yl substituent, introducing a heterocyclic oxazole ring system.
Properties
IUPAC Name |
2-methoxyethyl 2-methyl-5-[[4-(2-phenyl-1,3-oxazol-5-yl)phenyl]methoxy]-1-benzofuran-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H25NO6/c1-19-27(29(31)33-15-14-32-2)24-16-23(12-13-25(24)35-19)34-18-20-8-10-21(11-9-20)26-17-30-28(36-26)22-6-4-3-5-7-22/h3-13,16-17H,14-15,18H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYWSDTMRHHXBLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)OCC3=CC=C(C=C3)C4=CN=C(O4)C5=CC=CC=C5)C(=O)OCCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H25NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Methoxyethyl 2-methyl-5-{[4-(2-phenyl-1,3-oxazol-5-yl)benzyl]oxy}-1-benzofuran-3-carboxylate is a complex organic compound that falls within the category of benzofuran derivatives. These compounds have garnered attention for their diverse biological activities, including anti-inflammatory, antimicrobial, and potential anticancer properties. This article aims to explore the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a benzofuran core with various substituents that enhance its biological activity.
Research indicates that benzofuran derivatives can interact with various biological targets, including ion channels and enzymes. The specific mechanism of action for this compound may involve:
- Inhibition of Calcium Activated Chloride Channels (CaCCs) : Recent studies have shown that certain benzofuran derivatives exhibit inhibitory effects on TMEM16A, a protein associated with CaCCs. The presence of a carboxylic acid group in related compounds has been linked to increased inhibitory potency .
- Antioxidant Activity : Benzofuran derivatives are known to possess antioxidant properties, which may contribute to their anti-inflammatory effects by scavenging free radicals and reducing oxidative stress.
In Vitro Studies
In vitro assays have been conducted to evaluate the biological activity of this compound. Key findings include:
Case Studies
Several case studies have highlighted the potential therapeutic applications of benzofuran derivatives:
- Antimicrobial Activity : A study demonstrated that benzofuran derivatives exhibited significant antimicrobial activity against various bacterial strains, suggesting their potential use as novel antibiotics.
- Anti-inflammatory Effects : Another investigation revealed that certain benzofuran compounds could reduce inflammation markers in cellular models, indicating their potential role in treating inflammatory diseases.
- Cancer Research : Preliminary studies suggest that benzofuran derivatives may induce apoptosis in cancer cell lines, warranting further exploration into their anticancer properties.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of 2-Methoxyethyl 2-methyl-5-{[4-(2-phenyl-1,3-oxazol-5-yl)benzyl]oxy}-1-benzofuran-3-carboxylate , we compare it with structurally related benzofuran and oxazole derivatives. Key differences in substituents and their implications are highlighted below.
Table 1: Structural and Functional Comparison
Key Findings :
Structural Complexity and Binding Affinity: The target compound’s 4-(2-phenyl-1,3-oxazol-5-yl)benzyloxy group introduces a planar, aromatic system absent in Analog 1 (methylbenzyl substituent). This could enhance binding to hydrophobic pockets in biological targets (e.g., enzyme active sites) via π-π interactions .
Solubility and Bioavailability :
- The methoxyethyl ester in both the target compound and Analog 1 improves hydrophilicity compared to unmodified esters. However, the target compound’s larger size and lipophilic oxazole-phenyl system may reduce aqueous solubility, necessitating formulation optimization for in vivo applications .
The target compound’s oxazole-benzyl group likely requires multi-step synthesis, such as a Huisgen cycloaddition or condensation reaction, increasing production complexity .
Therapeutic Potential: Benzofuran-oxazole hybrids are explored for anti-cancer and anti-inflammatory properties. The oxazole in the target compound may mimic ATP’s adenine ring in kinase inhibitors, whereas Analog 1’s methylbenzyl group lacks this mimicry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
